molecular formula C11H16N2O3 B10784607 Vinbarbital CAS No. 75016-38-5

Vinbarbital

Cat. No.: B10784607
CAS No.: 75016-38-5
M. Wt: 224.26 g/mol
InChI Key: RAFOHKSPUDGZPR-VOTSOKGWSA-N
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Preparation Methods

The synthesis of Vinbarbital involves the reaction of barbituric acid with appropriate alkylating agents. The general synthetic route includes the condensation of urea with malonic acid derivatives to form barbituric acid, followed by alkylation with ethyl and methylbutenyl groups . Industrial production methods typically involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Vinbarbital undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide.

Scientific Research Applications

Vinbarbital has been extensively studied for its applications in various fields:

Mechanism of Action

Vinbarbital exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. This leads to increased inhibitory neurotransmission, resulting in sedation and hypnosis. The molecular targets include various subunits of the GABA receptor, which are potentiated by this compound .

Comparison with Similar Compounds

Vinbarbital is unique among barbiturates due to its specific alkyl substituents, which influence its pharmacokinetic and pharmacodynamic properties. Similar compounds include:

This compound’s unique structure and properties make it a valuable compound for both research and clinical applications.

Properties

IUPAC Name

5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFOHKSPUDGZPR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\C)/C1(C(=O)NC(=O)NC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859237
Record name 5-Ethyl-5-[(1E)-1-methyl-1-buten-1-yl]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-42-8, 75016-38-5
Record name Vinbarbital [INN:BAN:DCF:NF]
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Record name Vinbarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13377
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Record name VINBARBITAL
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Record name 5-Ethyl-5-[(1E)-1-methyl-1-buten-1-yl]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name Vinbarbital
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Record name VINBARBITAL
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